molecular formula C24H23N3O4S B2996109 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-68-6

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2996109
CAS No.: 941967-68-6
M. Wt: 449.53
InChI Key: JFVCMGGZTINPSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[d][1,3]dioxole moiety, a phenethyl group, and a tetrahydrobenzo[d]thiazole moiety . Thiazole rings, which are present in this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antibacterial and Antifungal Applications

Design, Synthesis, and Antibacterial Activity : Novel analogs involving benzothiazole derivatives have been designed and synthesized, demonstrating promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antimicrobial agents (Palkar et al., 2017).

Anticancer and Anti-inflammatory Agents

Novel Benzodifuranyl Derivatives : Research on benzodifuranyl and thiazolopyrimidines derived from natural products visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds were evaluated for their inhibitory activity on COX enzymes, revealing potential as COX-2 selective inhibitors with promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antioxidative and Antiproliferative Activity

Evaluation of Benzimidazole/Benzothiazole-2-Carboxamides : A range of benzimidazole/benzothiazole-2-carboxamides was synthesized and evaluated for their antioxidative and antiproliferative activities. Some derivatives exhibited significant antioxidative potential along with promising antiproliferative activity against human cancer cell lines, suggesting their potential in cancer treatment and antioxidant applications (Cindrić et al., 2019).

Histone Deacetylase Inhibitors

HDAC Inhibitor Development : Investigation into oxazole- and thiazole-based hydroxamic acids as histone deacetylase (HDAC) inhibitors demonstrated that these compounds possess good cytotoxicity against various cancer cell lines and show comparable inhibition of HDACs. This indicates their potential utility in treating diseases related to HDAC dysfunction, such as certain cancers (Anh et al., 2020).

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-22(16-9-10-18-19(13-16)31-14-30-18)27-24-26-21-17(7-4-8-20(21)32-24)23(29)25-12-11-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,17H,4,7-8,11-12,14H2,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVCMGGZTINPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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